molecular formula C12H8Cl2N2O3 B5156389 N'-(3,4-dichlorobenzoyl)-2-furohydrazide

N'-(3,4-dichlorobenzoyl)-2-furohydrazide

Cat. No. B5156389
M. Wt: 299.11 g/mol
InChI Key: RTWVTGOCSYVMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dichlorobenzoyl)-2-furohydrazide, also known as DFHBI-1T, is a small molecule that has gained attention in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect RNA molecules in live cells, making it a valuable tool in molecular biology and biochemistry. In

Mechanism of Action

N'-(3,4-dichlorobenzoyl)-2-furohydrazide binds to RNA molecules through intercalation between the furoyl and dichlorobenzoyl moieties. This binding induces a conformational change in the RNA, which leads to an increase in fluorescence intensity. The exact mechanism of this process is still being studied, but it is believed to involve changes in the RNA structure and dynamics.
Biochemical and Physiological Effects:
N'-(3,4-dichlorobenzoyl)-2-furohydrazide has been shown to have minimal toxicity and does not affect cell viability or RNA function. It is rapidly taken up by cells and accumulates in the nucleus, where it binds to RNA molecules. The fluorescence signal is stable and can be detected for several hours, allowing for long-term imaging experiments.

Advantages and Limitations for Lab Experiments

N'-(3,4-dichlorobenzoyl)-2-furohydrazide has several advantages for lab experiments, including its high sensitivity, specificity, and stability. It can be used in a variety of cell types and organisms, making it a versatile tool for RNA detection. However, N'-(3,4-dichlorobenzoyl)-2-furohydrazide has some limitations, including its dependence on RNA structure and the need for specific excitation and emission wavelengths. Additionally, N'-(3,4-dichlorobenzoyl)-2-furohydrazide cannot distinguish between different RNA molecules, making it less useful for studying specific RNA species.

Future Directions

There are several future directions for N'-(3,4-dichlorobenzoyl)-2-furohydrazide research. One area of interest is the development of new probes with improved properties, such as increased specificity or the ability to detect specific RNA molecules. Another area of research is the application of N'-(3,4-dichlorobenzoyl)-2-furohydrazide in vivo, where it could be used to study RNA dynamics and localization in live animals. Additionally, N'-(3,4-dichlorobenzoyl)-2-furohydrazide could be used in combination with other imaging techniques, such as super-resolution microscopy, to provide more detailed information about RNA structure and function. Overall, N'-(3,4-dichlorobenzoyl)-2-furohydrazide has the potential to be a valuable tool for RNA research and has many exciting avenues for future exploration.

Synthesis Methods

N'-(3,4-dichlorobenzoyl)-2-furohydrazide is synthesized by reacting 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 3,4-dichloroaniline to form N'-(3,4-dichlorobenzoyl)-2-furohydrazide. The synthesis process has been optimized to produce high yields of pure N'-(3,4-dichlorobenzoyl)-2-furohydrazide.

Scientific Research Applications

N'-(3,4-dichlorobenzoyl)-2-furohydrazide is widely used as a fluorescent probe for RNA detection in live cells. It binds to RNA molecules and emits a fluorescent signal, allowing researchers to visualize and study RNA in real-time. This has important implications for understanding gene expression, RNA localization, and RNA-protein interactions. N'-(3,4-dichlorobenzoyl)-2-furohydrazide has also been used in high-throughput screening assays to identify compounds that modulate RNA function.

properties

IUPAC Name

N'-(3,4-dichlorobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c13-8-4-3-7(6-9(8)14)11(17)15-16-12(18)10-2-1-5-19-10/h1-6H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWVTGOCSYVMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3,4-dichlorophenyl)carbonyl]furan-2-carbohydrazide

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